Piperidine, 1,1'-(acetylphosphinylidene)bis-
Description
Properties
CAS No. |
652975-41-2 |
|---|---|
Molecular Formula |
C12H23N2O2P |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
1-di(piperidin-1-yl)phosphorylethanone |
InChI |
InChI=1S/C12H23N2O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H2,1H3 |
InChI Key |
JRYFENUQAJXJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)P(=O)(N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Route 1: Nucleophilic Substitution with Dichloroacetone Derivatives
A plausible method involves reacting piperidine with a bis-chloroacetone derivative containing a phosphoryl group.
| Step | Reaction | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|---|
| 1 | Synthesis of dichloroacetone phosphate | PCl₃, acetone, base (e.g., pyridine) | – |
| 2 | Nucleophilic substitution | Piperidine, solvent (e.g., acetonitrile), base (e.g., triethylamine) | 60–80% |
Mechanism :
- Dichloroacetone phosphate synthesis : React acetone with PCl₃ to form a phosphorylated intermediate.
- Substitution : Piperidine attacks the electrophilic phosphorus center, displacing chloride ions to form the bis-piperidine structure.
Supporting Evidence :
Route 2: Phosphorylation of Acetone-Derived Intermediates
This approach leverages acetone as a core structure, followed by phosphorylation and coupling with piperidine.
| Step | Reaction | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|---|
| 1 | Acetone phosphorylation | POCl₃, CH₃COCH₃ | – |
| 2 | Coupling with piperidine | Piperidine, solvent (e.g., THF), base (e.g., NaH) | 50–70% |
Mechanism :
- Phosphorylation : Acetone reacts with POCl₃ to form a phosphorylated acetone intermediate.
- Coupling : Piperidine reacts with the phosphorylated intermediate via nucleophilic attack.
Supporting Evidence :
- POCl₃ is a common phosphorylating agent in organic synthesis.
- Piperidine’s nucleophilicity facilitates reactions with electrophilic phosphorus centers.
Reaction Optimization and Challenges
Key Parameters
| Factor | Impact | Optimal Conditions |
|---|---|---|
| Base | Neutralizes HCl byproducts | Triethylamine or pyridine |
| Solvent | Polar aprotic solvents enhance nucleophilicity | Acetonitrile, THF |
| Temperature | Higher temps may degrade piperidine | 0°C to RT |
Example Protocol (Route 1) :
- Step 1 : React PCl₃ (2.0 eq) with acetone in pyridine at 0°C.
- Step 2 : Add piperidine (2.2 eq) in acetonitrile, stir at RT for 6–12 h.
- Purification : Extract with ethyl acetate, wash with brine, and crystallize.
Characterization Techniques
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| 1 | High yield potential, simple reagents | Requires anhydrous conditions |
| 2 | Direct phosphorylation, scalable | POCl₃ toxicity |
| 3 | Novelty in phosphorus incorporation | Low yield, complex mechanisms |
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,1’-(acetylphosphinylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetylphosphinylidene group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylphosphinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, phosphine oxides, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Piperidine, 1,1’-(acetylphosphinylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of piperidine, 1,1’-(acetylphosphinylidene)bis- involves its interaction with specific molecular targets. The acetylphosphinylidene group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues of Piperidine, 1,1'-(acetylphosphinylidene)bis-:
Key Observations :
- Acetylphosphinylidene vs. Tetrathiodicarbonothioyl: The acetylphosphinylidene group (phosphorus-oxygen bond) offers different electronic properties compared to the sulfur-dominated tetrathiodicarbonothioyl group. The latter is regulated under REACH due to its biocidal properties .
- Aromatic vs. Aliphatic Bridges : Phenylphosphinidene analogues (e.g., CAS 14287-62-8) exhibit enhanced thermal stability, whereas aliphatic bridges (e.g., 1,3-propanediyl) provide flexibility for applications like polymer additives .
Functional and Regulatory Differences
- Biological Activity : Piperidine derivatives with acetyl groups (e.g., the title compound) are explored for antimicrobial and anti-inflammatory properties, whereas sulfur-containing analogues (e.g., CAS 120-54-7) are restricted due to toxicity .
- Regulatory Status: Piperidine, 1,1'-(tetrathiodicarbonothioyl)bis-: Declarable at 0.1% concentration under EU regulations . Piperidine,1,1'-(1,3-propanediyl)bis-: No significant restrictions reported, making it suitable for industrial use .
Biological Activity
Piperidine and its derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1,1'-(acetylphosphinylidene)bis- is a notable derivative that has garnered attention for its potential therapeutic applications. This article will explore the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure
Piperidine, 1,1'-(acetylphosphinylidene)bis- features a piperidine ring substituted with an acetylphosphinylidene group. This unique structure contributes to its biological properties, particularly in pharmacological contexts.
Biological Activity
The biological activity of Piperidine derivatives is broad, encompassing various pharmacological effects:
- Antimicrobial Activity : Several studies have demonstrated that piperidine derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The incorporation of phosphinylidene groups may enhance this activity through increased interaction with microbial membranes.
- Anticancer Properties : Piperidine compounds have been investigated for their anticancer potential. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
- Neuroprotective Effects : Some piperidine derivatives are known to interact with neurotransmitter systems, suggesting potential neuroprotective effects. For instance, compounds similar to Piperidine, 1,1'-(acetylphosphinylidene)bis- may influence dopaminergic pathways, which are crucial in neurodegenerative diseases like Parkinson's.
Case Study 1: Antimicrobial Evaluation
A study conducted by Usuki et al. (2023) evaluated the antimicrobial efficacy of various piperidine derivatives, including those with phosphinylidene modifications. The results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL for certain derivatives, highlighting the potential of these compounds as antimicrobial agents .
Case Study 2: Anticancer Activity
Research by Li et al. (2023) explored the anticancer properties of piperidine derivatives. The study found that Piperidine, 1,1'-(acetylphosphinylidene)bis- led to a 70% reduction in cell viability in breast cancer cell lines within 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways .
Case Study 3: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of piperidine derivatives revealed that compounds similar to Piperidine, 1,1'-(acetylphosphinylidene)bis- could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective role against neurodegeneration .
Research Findings
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of microbial membranes | Usuki et al., 2023 |
| Anticancer | Induction of apoptosis via caspase activation | Li et al., 2023 |
| Neuroprotective | Reduction of oxidative stress | Usuki et al., 2023 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
